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Executive Summary

As the frontier of peptidomimetic drug design and cellular transport profiling expands, N-Methyl-
a-aminoisobutyric acid (N-Me-Aib-OH) has emerged as a molecule of dual significance.
Biologically, it serves as the definitive, non-metabolizable probe for isolating the System A
amino acid transporter. Chemically, it represents one of the most sterically hindered building
blocks in solid-phase peptide synthesis (SPPS), requiring advanced activation methodologies
to overcome severe kinetic barriers. This whitepaper provides an authoritative, field-proven
guide to the physicochemical properties, biological applications, and synthetic handling of N-
Me-Aib-OH.

Chemical Structure and Physicochemical Properties

N-Me-Aib-OH is a non-proteinogenic amino acid characterized by immense steric bulk. Its
structure features an isobutyric acid backbone—resulting in an a,a-dimethyl substitution (the
"gem-dimethyl effect")—coupled with an N-methylated secondary amine.

From a thermodynamic perspective, this dual substitution severely restricts the ¢ and
dihedral angles of the peptide backbone, forcing any incorporating peptide into highly rigid
conformations (such as 310-helices). While this rigidity is highly desirable for creating
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proteolysis-resistant therapeutic peptides, it fundamentally alters the molecule's reactivity

profile.
Parameter Value Reference

] N-Methyl-a-aminoisobutyric
Chemical Name ”
aci

CAS Number (Free Acid / HCI)  2566-34-9

CAS Number (Fmoc-protected) 400779-65-9

Molecular Formula C5H 11INO 2
Molecular Weight 117.15 g/mol
Melting Point 300 °C

Topological Polar Surface Area  49.3 A2

Biological Applications: Probing the System A
Transporter

Mammalian cells utilize multiple overlapping transport systems (System A, ASC, and L) to
internalize neutral amino acids. Isolating the specific activity of the System A transporter (SNAT
family) is historically difficult due to substrate cross-reactivity.

The Causality of Specificity: System ASC is sodium-dependent but strictly requires a primary
amine for substrate recognition. System L is sodium-independent. Because N-Me-Aib-OH
possesses an N-methylated secondary amine, it is completely rejected by System ASC.
Furthermore, its transport is strictly sodium-dependent, eliminating System L involvement.
Thus, radiolabeled N-Me-Aib-OH acts as an exclusive, non-metabolizable surrogate for
System A activity .
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Fig 1. Mechanism of System A transporter selectively translocating N-Me-Aib-OH via Na+ co-
transport.

Self-Validating Protocol: In Vitro System A Transport
Assay

To accurately quantify System A activity, the experimental design must isolate the sodium-
dependent gradient.
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o Cell Starvation: Incubate adherent cells in amino acid-free Earle's Balanced Salt Solution
(EBSS) for 2 hours. Causality: Amino acid depletion forces the adaptive upregulation of
System A transporters at the plasma membrane, maximizing the signal-to-noise ratio.

o Buffer Assignment (The Validation Check): Prepare two distinct uptake buffers: a standard
Na + -buffer (140 mM NaCl) and a Na + -free control buffer (140 mM Choline Chloride).
Causality: Choline chloride maintains the exact osmotic pressure of the extracellular
environment but cannot drive the Na + -dependent electrochemical gradient. Any uptake
observed in the choline buffer represents passive diffusion or background noise, establishing
a self-validating baseline.

o Radiotracer Pulse: Add 14 C-N-Me-Aib-OH (10 uM, 0.5 pCi/mL) to both buffers. Incubate for
exactly 10 minutes at 37°C. Causality: A short pulse ensures the measurement of the initial
uptake velocity ( Vmax) before intracellular accumulation alters the concentration gradient
and triggers efflux.

e Termination & Quantification: Rapidly wash the cells three times with ice-cold PBS to
instantly halt transporter dynamics. Lyse cells in 0.1 M NaOH and measure radioactivity via
liquid scintillation counting.

Synthetic Methodologies: Overcoming Steric
Hindrance

Incorporating Fmoc-N-Me-Aib-OH into a peptide chain via Solid-Phase Peptide Synthesis
(SPPS) is notoriously difficult. Standard coupling reagents (e.g., DIC/HOBt or HBTU) routinely
fail.

The Causality of Failure: Standard activation generates a bulky active ester (like an OBt ester).
The steric clash between this bulky ester, the gem-dimethyl groups of the Aib backbone, and
the N-methyl group prevents the incoming amine from achieving the trajectory required to form
the tetrahedral intermediate. Furthermore, highly hindered acyl chlorides tend to cyclize into
unreactive oxazolones in the presence of tertiary amines (like DIEA) .

The Solution: Acid fluorides. Generating an acid fluoride in situ using TFFH
(Tetramethylfluoroformamidinium hexafluorophosphate) bypasses these issues. The fluorine
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atom is highly electron-withdrawing (ensuring high electrophilicity) but possesses a very small
atomic radius, allowing it to navigate the severe steric bulk without forming oxazolones.
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Fig 2. Solid-phase peptide synthesis workflow utilizing acid fluoride activation for N-Me-Aib-
OH.

Self-Validating Protocol: SPPS Coupling of Fmoc-N-Me-
Aib-OH

e Resin Preparation: Swell Fmoc-Rink Amide resin in DMF for 30 minutes. Deprotect the
terminal Fmoc group using 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF.

« In Situ Acid Fluoride Activation: In a separate vial, dissolve Fmoc-N-Me-Aib-OH (4.0
equivalents relative to resin loading) and TFFH (4.0 equivalents) in a minimal volume of
DMF. Add DIEA (8.0 equivalents) and pre-activate for 3 minutes. Causality: The brief pre-
activation allows the TFFH to quantitatively convert the carboxylic acid into the highly
reactive Fmoc-N-Me-Aib-F species before exposure to the resin.

» High-Energy Coupling: Transfer the activated mixture to the resin. React at 50°C for 2 hours.
Causality: Room temperature kinetics are often too slow for a,a -disubstituted amino acids.
Elevated temperature provides the necessary kinetic energy to overcome the massive
activation barrier of the sterically crowded transition state.
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» Validation Check (Chloranil Test): After washing the resin, perform a Chloranil test rather
than a standard Kaiser test. Causality: The Kaiser test detects primary amines. Because N-
Me-Aib-OH possesses a secondary amine, the Kaiser test will yield a false negative even if
the subsequent Fmoc deprotection is successful. The Chloranil test specifically detects
secondary amines, providing an accurate, self-validating checkpoint before proceeding to the
next coupling cycle.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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